3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a versatile compound with significant applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the amino and carboxamide groups enhances its reactivity and utility in different chemical processes.
Preparation Methods
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and carboxamide groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions . Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a crucial intermediate in the synthesis of more complex heterocyclic systems . In biology and medicine, it is used in the development of pharmacologically active compounds, including antifungal, antimicrobial, and anticancer agents . The compound’s versatility also extends to the agrochemical industry, where it is employed in the formulation of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, disrupting the activity of the insect’s central nervous system and causing hyperexcitation of nerves and muscles . This mechanism highlights its potential as an effective insecticide.
Comparison with Similar Compounds
3-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride and 3-amino-5-methyl-1H-pyrazole . These compounds share the pyrazole ring structure but differ in their substituents, which influence their reactivity and applications. The unique combination of amino and carboxamide groups in this compound enhances its versatility and makes it a valuable compound in various fields.
Properties
Molecular Formula |
C5H9ClN4O |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-9-3(5(7)10)2-4(6)8-9;/h2H,1H3,(H2,6,8)(H2,7,10);1H |
InChI Key |
GSUBSHVGFCUTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.